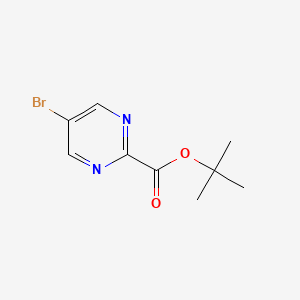

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

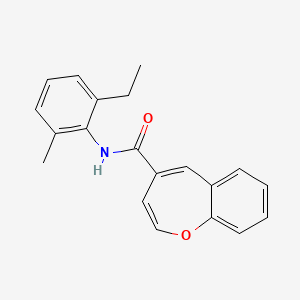

“Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate” is a chemical compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.21 . It is also known by other names such as “Methyl 3,3,3-trifluoro-2-hydroxy-2-(indol-3-yl)propanoate” and "1H-Indole-3-acetic acid, α-hydroxy-α-(trifluoromethyl)-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group, a trifluoromethyl group, a hydroxy group, and an indole group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 273.21 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

Research into derivatives of 2-hydroxypropionanilides, including those with trifluoromethyl groups, has contributed to the discovery of potent antiandrogens for treating androgen-responsive diseases. The trifluoromethyl series exhibits partial androgen agonist activity, highlighting the role of fluorination in modulating biological activity (Tucker, Crook, & Chesterson, 1988).

Enhanced Analytical Methods

A novel derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for the analysis of Mutagen X in drinking water demonstrates the importance of trifluoromethyl groups in improving detection limits and stability in analytical chemistry (Kubwabo, Stewart, Gauthier, & Gauthier, 2009).

Corrosion Inhibition

L-Tryptophan-derived Schiff bases, including compounds with structural similarities to methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate, have been shown to effectively inhibit the corrosion of stainless steel in acidic environments. This illustrates the potential of such compounds in industrial applications (Vikneshvaran & Velmathi, 2017).

Nanodrug Design for Cancer Therapy

The synthesis and in vitro evaluations of nanosize drug candidates for cancer therapy involve compounds structurally related to this compound. Such research underscores the potential of fluorinated indole derivatives in developing novel cancer treatments (Budama-Kilinc et al., 2020).

Catalytic and Enantioselective Reactions

Enantioselective Friedel-Crafts alkylation reactions catalyzed by chiral nonracemic complexes demonstrate the synthetic utility of trifluoromethyl-substituted compounds, including the production of high enantiomeric excess 3,3,3-trifluoro-2-hydroxy-2-indole-3-yl-propionic acid methyl esters, pointing towards the significance of these compounds in organic synthesis (Lyle, Draper, & Wilson, 2005).

Propriétés

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-19-10(17)11(18,12(13,14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6,16,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTUXJYJRFFZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)

![4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2474803.png)

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)

![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)

![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)